![molecular formula C12H17N3O B2814482 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide CAS No. 1171455-95-0](/img/structure/B2814482.png)
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide
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Description
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide (5-N-CPDMAB) is an organic compound with a cyclic amide structure. It is a derivative of aminobenzamide and is commonly used in scientific research as a tool to study biochemistry, physiology, and pharmacology. 5-N-CPDMAB has been used in a variety of laboratory experiments and has been found to be an effective tool for studying a range of biological processes.
Scientific Research Applications
Inhibition of Cyclotrimerization Reactions
The compound ((2-(dimethylamino)ethyl)methylamino)lithium reacts with benzonitrile to form a new α-amino lithium imide, which in its solid state forms a tetrameric cubane. This compound's stability restricts the cyclotrimerization of benzonitrile to 2,4,6-triphenyl-1,3,5-triazine, suggesting a mechanism for the cyclotrimerization process. This finding highlights the role of dimethylamino compounds in controlling chemical reactions through stabilization effects (R. Davies, P. Raithby, G. P. Shields, R. Snaith, A. Wheatley, 1997).
Antitumor Activity
Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, specifically those substituted at the 5-position, have shown in vivo antitumor activity. These compounds demonstrate a selective interaction with DNA through intercalation, a mechanism that underpins their effectiveness against certain types of tumors (W. Denny, G. Atwell, G. Rewcastle, B. Baguley, 1987).
Central Nervous System Agents
Compounds containing dimethylamino groups, synthesized as analogues to previously reported structures, have shown significant activity in models assessing antidepressant effects. Specifically, derivatives with cis-3'-phenyl configurations exhibited optimal activity, highlighting the potential for these compounds in developing treatments for depression (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).
Novel Syntheses and Applications
Research efforts have led to the development of new synthetic routes and applications for compounds containing or related to 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide. These include the synthesis of guanosine derivatives, the development of new herbicides, and the creation of thiazole and pyrazole derivatives with antimicrobial activities. These studies demonstrate the compound's versatility in facilitating the creation of new molecules with varied biological and chemical properties.
- Synthesis of guanosine and its derivatives (M. Okutsu, A. Yamazaki, 1976)
- Development of herbicides (K. Viste, A. J. Cirovetti, B. Horrom, 1970)
- Antimicrobial thiazole and pyrazole derivatives (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, A. Khalil, 2010)
properties
IUPAC Name |
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(13)7-10(11)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWRDNJFVYLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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